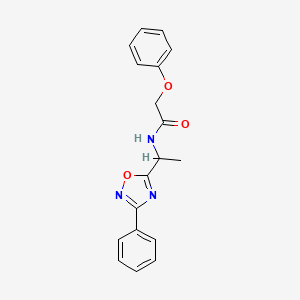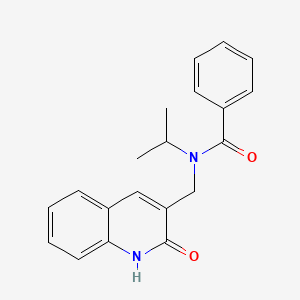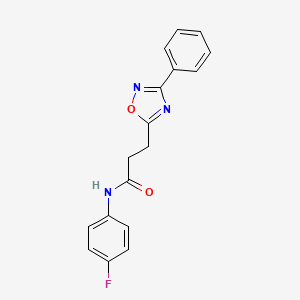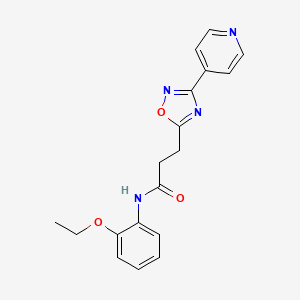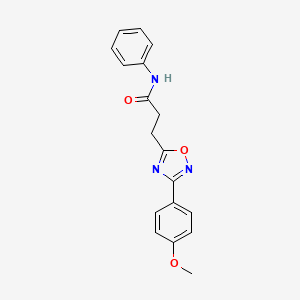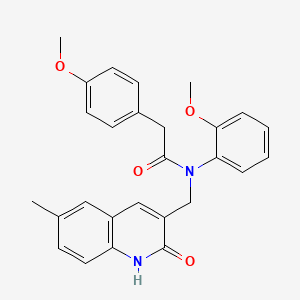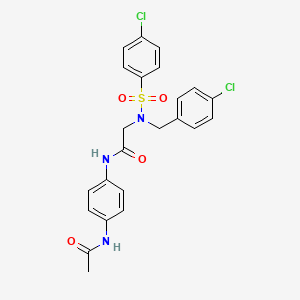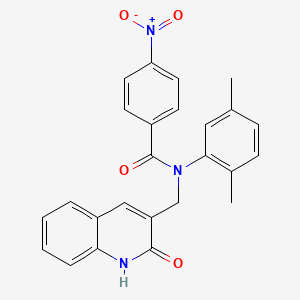
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, commonly known as DQ-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DQ-9 is a member of the quinoline family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of DQ-9 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes. Specifically, DQ-9 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, DQ-9 prevents the replication of cancer cells, viruses, and bacteria, making it a promising agent for the treatment of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of DQ-9 are complex and depend on the specific application. In cancer cells, DQ-9 has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA replication. In viruses and bacteria, DQ-9 has been shown to inhibit the replication of the pathogen by interfering with the activity of certain enzymes. The physiological effects of DQ-9 on humans have not been extensively studied, but preliminary studies suggest that it is well-tolerated and has a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DQ-9 in lab experiments include its high potency, selectivity, and specificity. DQ-9 is a highly potent inhibitor of topoisomerase II, making it an effective tool for studying the mechanism of action of this enzyme. Additionally, DQ-9 is highly selective for topoisomerase II, meaning that it does not inhibit the activity of other enzymes in the cell. The limitations of using DQ-9 in lab experiments include its complex synthesis method, low yield, and high cost. Additionally, DQ-9 has a short half-life, making it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the study of DQ-9. One potential direction is the development of new analogs of DQ-9 with improved potency and selectivity. Another direction is the study of the long-term effects of DQ-9 in vivo, including its potential toxicity and side effects. Finally, the use of DQ-9 in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research, with studies suggesting that DQ-9 may enhance the efficacy of other agents. Overall, the study of DQ-9 is an exciting area of research with significant potential for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of DQ-9 involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-formylquinoline in the presence of 4-nitrobenzoyl chloride. The reaction proceeds through a multistep process, which involves the formation of an intermediate compound that is subsequently converted into the final product. The synthesis of DQ-9 is a complex process that requires expertise in organic chemistry, and the yield of the reaction is highly dependent on the reaction conditions.
Applications De Recherche Scientifique
DQ-9 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DQ-9 has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In biochemistry, DQ-9 has been used as a tool to study the mechanism of action of certain enzymes, and its structure has been used as a template for the design of new inhibitors. In pharmacology, DQ-9 has been tested for its potential use as an antiviral and antibacterial agent, with studies demonstrating its ability to inhibit the replication of certain viruses and bacteria.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-8-17(2)23(13-16)27(25(30)18-9-11-21(12-10-18)28(31)32)15-20-14-19-5-3-4-6-22(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSOTVTWIZSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(4-{[(4-fluorophenyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7685489.png)
